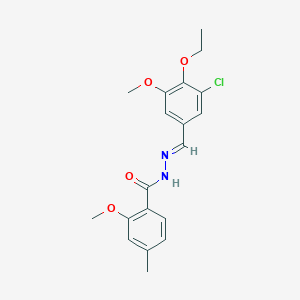![molecular formula C23H22N2O5S B423315 2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE](/img/structure/B423315.png)
2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C23H22N2O5S. This compound is known for its unique chemical structure, which includes methoxy, sulfonyl, and carbohydrazonoyl groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE involves multiple steps. One common method includes the reaction of 2-methoxy-5-nitrobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and sulfonyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The sulfonyl and carbohydrazonoyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit certain enzymatic pathways, making it valuable in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 2-Methoxy-4-(2-(phenylsulfonyl)carbohydrazonoyl)phenyl 4-methylbenzoate
Uniqueness
2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy and sulfonyl groups provide distinct sites for chemical modification, making it a versatile compound in various research applications .
Properties
Molecular Formula |
C23H22N2O5S |
|---|---|
Molecular Weight |
438.5g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H22N2O5S/c1-16-4-9-19(10-5-16)23(26)30-22-14-18(8-13-21(22)29-3)15-24-25-31(27,28)20-11-6-17(2)7-12-20/h4-15,25H,1-3H3/b24-15+ |
InChI Key |
SSVZJASXTFZHDH-BUVRLJJBSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)C)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423233.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423235.png)
![2-ETHOXY-4-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B423236.png)
![4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423239.png)
![2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-CHLOROBENZOATE](/img/structure/B423240.png)
![2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE](/img/structure/B423241.png)

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone](/img/structure/B423243.png)
![3-nitro-N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423244.png)
![5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B423246.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423247.png)
![2-(4-chlorophenoxy)-N'-{3-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423250.png)
![2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423251.png)
![N'-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-3-iodobenzohydrazide](/img/structure/B423255.png)
